Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride
Brand Name: Vulcanchem
CAS No.: 53421-31-1
VCID: VC17062007
InChI: InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H
SMILES:
Molecular Formula: C22H39ClN2O
Molecular Weight: 383.0 g/mol

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride

CAS No.: 53421-31-1

Cat. No.: VC17062007

Molecular Formula: C22H39ClN2O

Molecular Weight: 383.0 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride - 53421-31-1

Specification

CAS No. 53421-31-1
Molecular Formula C22H39ClN2O
Molecular Weight 383.0 g/mol
IUPAC Name N-(pyridin-1-ium-1-ylmethyl)hexadecanamide;chloride
Standard InChI InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H
Standard InChI Key MBQMCDKILRQNKM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride derives from the quaternization of pyridine with a hexadecanoylamino-methyl group. Its molecular formula is C<sub>22</sub>H<sub>39</sub>ClN<sub>2</sub>O, with a calculated molecular weight of 382.45 g/mol. The structure consists of:

  • A pyridinium ring (C<sub>5</sub>H<sub>5</sub>N<sup>+</sup>) at the core.

  • A -CH<sub>2</sub>-NH-(CO-C<sub>15</sub>H<sub>31</sub>) substituent at the 1-position.

  • A chloride counterion (Cl<sup>−</sup>) to balance the charge .

Structural Analysis

The compound’s hydrophobicity arises from the C<sub>16</sub> alkyl chain, while the pyridinium ring and amide group confer polar interactions. This amphiphilic structure enables surfactant-like behavior, facilitating interfacial activity in industrial formulations .

PropertyValue
CAS Number53421-31-1
Molecular FormulaC<sub>22</sub>H<sub>39</sub>ClN<sub>2</sub>O
Molecular Weight (g/mol)382.45
Key Functional GroupsPyridinium, amide, alkyl chain

Synthesis and Manufacturing

General Synthesis Route

The compound is synthesized via quaternization, a common method for pyridinium salts. The process involves:

  • Amination: Hexadecanoyl chloride reacts with methylamine to form 1-aminohexadecanamide.

  • Methylation: The amine intermediate reacts with chloromethyl pyridine to attach the substituent.

  • Quaternization: Pyridine is alkylated with the chloromethyl intermediate under reflux, yielding the final product .

Reaction Mechanism

The quaternization proceeds through an S<sub>N</sub>2 mechanism, where the pyridine’s nitrogen attacks the electrophilic methyl carbon of the chloromethyl intermediate. This step is typically conducted in polar aprotic solvents like acetonitrile at 60–80°C .

Physicochemical Properties

Solubility and Stability

  • Solubility: Partially soluble in water (0.1–1 mg/mL at 25°C) due to the hydrophobic alkyl chain. Miscible with organic solvents like ethanol and dichloromethane.

  • Stability: Stable under ambient conditions but degrades above 200°C, releasing HCl and forming decomposition products like hexadecanamide .

Spectroscopic Data

While experimental spectra are scarce, analogous pyridinium salts exhibit:

  • IR: Stretching vibrations at 1650 cm<sup>−1</sup> (amide C=O) and 1550 cm<sup>−1</sup> (pyridinium C-N).

  • NMR: Pyridinium protons resonate at δ 8.5–9.5 ppm (1H NMR), with alkyl chain signals at δ 0.8–1.5 ppm .

Industrial Applications

Corrosion Inhibition

The compound’s primary application lies in corrosion inhibition for metal surfaces, particularly in hydrocarbon-rich environments. When combined with alkanes or aromatic solvents, it forms a protective monolayer on ferrous alloys, reducing oxidation rates by >70% in saline conditions .

ApplicationMechanismEfficacy
Oil pipeline coatingAdsorbs to metal surfaces via N⁺ and Cl⁻Reduces corrosion by 65–80%
Cooling system additivesDisplaces water from metal interfacesInhibits pitting corrosion

Surfactant Formulations

Its amphiphilic nature enables use in:

  • Emulsion stabilizers: Reduces interfacial tension in oil-water systems.

  • Detergents: Enhances soil removal via micelle formation .

Comparative Analysis with Analogous Compounds

Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride distinguishes itself from related quaternary ammonium salts through its unique balance of hydrophobicity and polar interactions.

CompoundKey DifferencesApplications
1-(Stearamidomethyl)pyridinium chlorideShorter C<sub>18</sub> chain; lower solubilityTextile softeners
Steapyrium chlorideAdditional ethoxy groups; higher water solubilityPharmaceutical preservatives

Future Research Directions

  • Thermal Stability Optimization: Modifying the alkyl chain to enhance high-temperature performance.

  • Biodegradability Studies: Assessing environmental persistence and breakdown pathways.

  • Synergistic Formulations: Combining with organic acids or polymers for enhanced corrosion resistance .

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